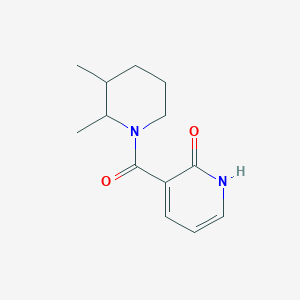
3-(2,3-dimethylpiperidine-1-carbonyl)-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-dimethylpiperidine-1-carbonyl)-1H-pyridin-2-one is a heterocyclic compound that features a piperidine ring and a pyridinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dimethylpiperidine-1-carbonyl)-1H-pyridin-2-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carbonyl Group: The carbonyl group is introduced via acylation reactions.
Formation of the Pyridinone Moiety: The pyridinone ring is formed through cyclization reactions involving suitable starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3-dimethylpiperidine-1-carbonyl)-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-(2,3-dimethylpiperidine-1-carbonyl)-1H-pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological targets.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 3-(2,3-dimethylpiperidine-1-carbonyl)-1H-pyridin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,3-dimethylpiperidine-1-carbonyl)-1H-pyridin-4-one: Similar structure but with a different position of the carbonyl group.
3-(2,3-dimethylpiperidine-1-carbonyl)-1H-pyrimidin-2-one: Contains a pyrimidinone ring instead of a pyridinone ring.
3-(2,3-dimethylpiperidine-1-carbonyl)-1H-quinolin-2-one: Features a quinolinone ring instead of a pyridinone ring.
Uniqueness
3-(2,3-dimethylpiperidine-1-carbonyl)-1H-pyridin-2-one is unique due to its specific combination of the piperidine and pyridinone rings, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
3-(2,3-dimethylpiperidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-5-4-8-15(10(9)2)13(17)11-6-3-7-14-12(11)16/h3,6-7,9-10H,4-5,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXHPXATMOGROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C)C(=O)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B6753563.png)
![5-cyano-N-cyclopropyl-6-methyl-N-[3-(2-methylphenyl)cyclobutyl]pyridine-2-carboxamide](/img/structure/B6753570.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B6753572.png)
![N-cyclopropyl-2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]acetamide](/img/structure/B6753578.png)
![N-cyclopropyl-3-methyl-N-[3-(2-methylphenyl)cyclobutyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B6753579.png)
![N-cyclopropyl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]propanamide](/img/structure/B6753601.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B6753608.png)
![N-cyclopropyl-3-methyl-N-[3-(2-methylphenyl)cyclobutyl]-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B6753616.png)
![N-cyclopropyl-2-(1,1-dioxothiolan-3-yl)-N-[3-(2-methylphenyl)cyclobutyl]acetamide](/img/structure/B6753630.png)
![N-cyclopropyl-3-methyl-N-[3-(2-methylphenyl)cyclobutyl]-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide](/img/structure/B6753637.png)
![2-cyclopentylsulfonyl-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide](/img/structure/B6753638.png)
![N-[1-(2-morpholin-4-yl-2-oxoethyl)pyrazol-4-yl]-2,3-dihydro-1H-indene-4-carboxamide](/img/structure/B6753657.png)
![2-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B6753667.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6753675.png)
